molecular formula C19H18ClN3O3S B500162 ethyl 4-[(4-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-[(4-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B500162
M. Wt: 403.9g/mol
InChI Key: SHNSMAYFCPQELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound belonging to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chlorobenzyl group and a tetrahydropyrido-thieno-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of thieno[2,3-d]pyrimidine derivatives with appropriate benzyl halides under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like epidermal growth factor receptor (EGFR) by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects in cancer treatment . Additionally, the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chlorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique structural features, such as the chlorobenzyl group and the fused thieno-pyrimidine ring system. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C19H18ClN3O3S/c1-2-26-19(25)22-8-7-14-15(10-22)27-17-16(14)18(24)23(11-21-17)9-12-3-5-13(20)6-4-12/h3-6,11H,2,7-10H2,1H3

InChI Key

SHNSMAYFCPQELD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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